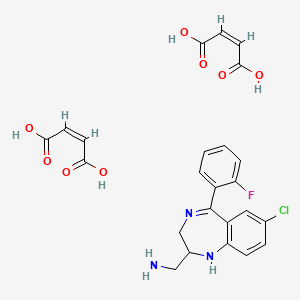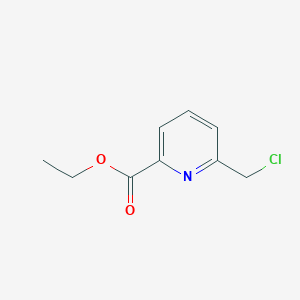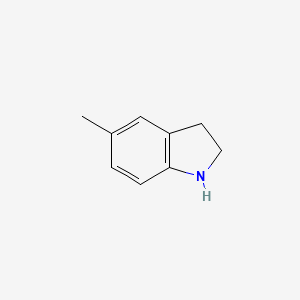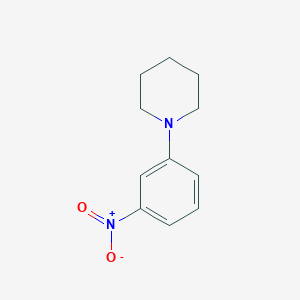
1-(3-Nitrophenyl)piperidine
Vue d'ensemble
Description
1-(3-Nitrophenyl)piperidine, also known as 3-NPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique structure that makes it a valuable tool for understanding the biochemical and physiological processes that underlie various diseases. In
Applications De Recherche Scientifique
1. Ionic Liquid Influence on Chemical Reactions
The influence of ionic liquids on the rate and mechanism of chemical reactions involving piperidine has been studied. This includes the reaction of p-nitrophenyl acetate with piperidine in different solvents, providing insights into the medium effects on such reactions (Millán et al., 2013).
2. Chiral Separation and Analysis
Research on chiral separation and analysis of enantiomers of compounds related to 1-(3-Nitrophenyl)piperidine, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been conducted. This includes studies on chromatographic separation and the mechanism of chiral recognition (Ali et al., 2016).
3. Spectroscopic and Molecular Docking Studies
Spectroscopic methods like FT-IR, NBO, HOMO-LUMO, and molecular docking have been used to analyze compounds such as (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one. These studies help in understanding the molecular structure and potential biological activity of these compounds (Panicker et al., 2015).
4. Kinetic and Mechanistic Studies in Organic Chemistry
Research into the kinetics and mechanisms of reactions involving nitrophenyl substituted cyclic amines, such as piperidine, provides insights into reaction rates and pathways in organic chemistry (Castro et al., 2001).
5. Synthesis of Novel Compounds
The synthesis of novel compounds, such as derivatives of 1-(3-nitrophenyl)piperidine, for potential pharmacological applications, exemplifies the use of this chemical in the development of new drugs or medical treatments (Vinaya et al., 2011).
Propriétés
IUPAC Name |
1-(3-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXAZWSYHLLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563780 | |
| Record name | 1-(3-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)piperidine | |
CAS RN |
27969-73-9 | |
| Record name | 1-(3-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


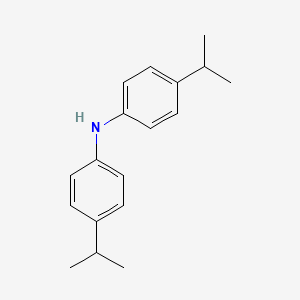
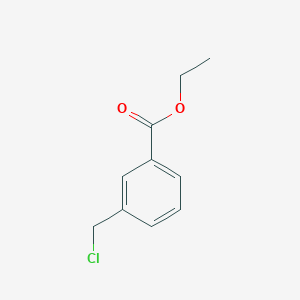
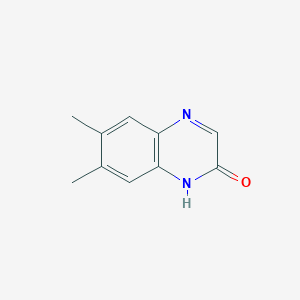

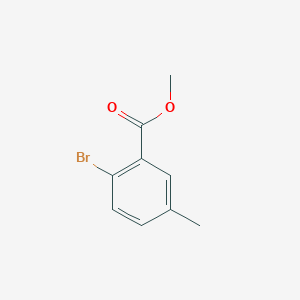
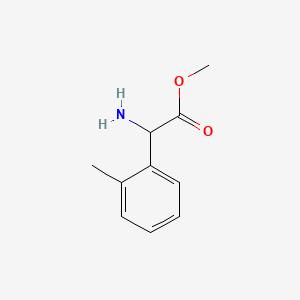
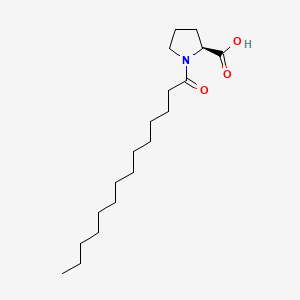
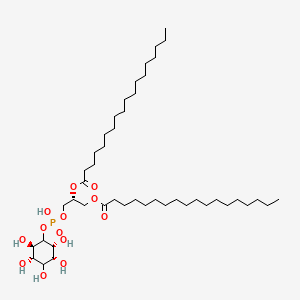
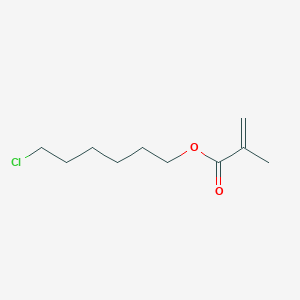
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)

